molecular formula C21H24N2O4S B2843008 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 921914-24-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

Cat. No. B2843008
CAS RN: 921914-24-1
M. Wt: 400.49
InChI Key: BGAWZAYUIUNTCS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The molecule also contains an allyl group (a carbon chain attached via a double bond), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a methanesulfonamide group (containing sulfur, oxygen, and nitrogen) attached to the benzo[b][1,4]oxazepine core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[b][1,4]oxazepine ring is a seven-membered ring with one oxygen and one nitrogen atom . The presence of these heteroatoms, along with the various substituents, would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the methanesulfonamide group could potentially undergo a variety of reactions involving the sulfur-nitrogen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Antimycobacterial Activity

This compound has been evaluated for its antimycobacterial properties. Researchers synthesized N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives from isoniazid (INH) and screened them against Mycobacterium tuberculosis H37Rv strain. The compounds exhibited antimycobacterial activity, although they were less active than standard drugs like streptomycin and isoniazid .

Anti-HIV Potential

Indole derivatives, such as the one , have been investigated for their biological potential. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were studied for their anti-HIV-1 activity .

Other Biological Activities

While specific studies on this compound are limited, it belongs to the class of 4-thiazolidinone derivatives. These compounds exhibit various important biological activities, including antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antioxidant, and anti-inflammatory effects .

Synthesis and Structure

The compound’s structure was established using IR, 1H NMR, and mass spectroscopy data. It contains a benzoxazepin ring system with an allyl group and a phenylmethanesulfonamide moiety .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-12-23-18-13-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWZAYUIUNTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

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